molecular formula C11H10BrN3O B8494402 5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one

5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one

Cat. No.: B8494402
M. Wt: 280.12 g/mol
InChI Key: NTLIDELDKVKEFO-UHFFFAOYSA-N
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Description

5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one is a heterocyclic compound that features a bromine atom, a methyl group, and a pyridin-2-ylamino substituent on a pyridin-2(1H)-one core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one typically involves the following steps:

    Methylation: The methyl group can be introduced via methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base such as potassium carbonate.

    Amination: The pyridin-2-ylamino group can be introduced through a nucleophilic substitution reaction between a suitable pyridinone derivative and 2-aminopyridine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and implementing purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the functional groups present.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck coupling to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, or sodium alkoxide. Conditions typically involve solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) or sodium borohydride (reduction) can be used under appropriate conditions.

    Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridinones, while coupling reactions can produce biaryl or diaryl compounds.

Scientific Research Applications

5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one has several scientific research applications:

    Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Biological Studies: The compound can be used in studies to investigate its biological activity, including its potential as an antimicrobial or anticancer agent.

    Material Science: It may be explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-methyl-3-(pyridin-3-ylamino)pyridin-2(1H)-one: Similar structure but with the amino group at a different position.

    5-Bromo-1-methyl-3-(pyridin-4-ylamino)pyridin-2(1H)-one: Another positional isomer with the amino group at the 4-position.

    5-Chloro-1-methyl-3-(pyridin-2-ylamino)pyridin-2(1H)-one: Similar compound with a chlorine atom instead of bromine.

Uniqueness

5-Bromo-1-methyl-3-(pyridin-2-ylamino)-1h-pyridin-2-one is unique due to the specific positioning of its substituents, which can influence its reactivity and biological activity. The presence of the bromine atom allows for further functionalization through substitution reactions, making it a versatile intermediate in organic synthesis.

Properties

Molecular Formula

C11H10BrN3O

Molecular Weight

280.12 g/mol

IUPAC Name

5-bromo-1-methyl-3-(pyridin-2-ylamino)pyridin-2-one

InChI

InChI=1S/C11H10BrN3O/c1-15-7-8(12)6-9(11(15)16)14-10-4-2-3-5-13-10/h2-7H,1H3,(H,13,14)

InChI Key

NTLIDELDKVKEFO-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=C(C1=O)NC2=CC=CC=N2)Br

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A 250-mL single-neck round-bottomed flask equipped with a magnetic stirrer and a reflux condenser was charged with 1,4-dioxane (60 mL), 5-bromo-2-nitropyridine (8.0 g, 31.8 mmol), pyridin-2-amine (1.0 g, 10.6 mmol), and cesium carbonate (7.0 g, 21.2 mmol). After bubbling nitrogen through the resulting mixture for 30 minutes, XantPhos (616 mg, 1.0 mmol) and tris(dibenzylideneacetone)dipalladium(0) (973 mg, 1.0 mmol) were added. The reaction mixture was subjected to three cycles of vacuum/argon flush and heated at 100° C. for 12 h. After this time the reaction was cooled to room temperature and filtered. The filtrate was partitioned between ethyl acetate (100 mL) and water (100 mL). The aqueous layer was separated and extracted with ethyl acetate (3×150 mL). The combined organic layer was washed with brine (50 mL) and dried over sodium sulfate. The drying agent was removed by filtration and the filtrate was concentrated under reduced pressure. The residue was purified on silica-gel column eluting with 30:1 dichloromethane/methanol to afford 178a (1.5 g, 51%) as yellow solid. MS: [M+H]+ 280
Quantity
616 mg
Type
reactant
Reaction Step One
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973 mg
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catalyst
Reaction Step One
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8 g
Type
reactant
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1 g
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reactant
Reaction Step Two
Name
cesium carbonate
Quantity
7 g
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reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Yield
51%

Synthesis routes and methods II

Procedure details

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Synthesis routes and methods III

Procedure details

A 100-mL single-neck round-bottomed flask equipped with a magnetic stirrer, nitrogen inlet and reflux condenser was charged with 3,5-dibromo-1-methylpyridin-2(1H)-one (936 mg, 3.51 mmol), 2-aminopyridine (300 mg, 3.19 mmol), cesium carbonate (3.11 g, 9.57 mmol) and 1,4-dioxane (20 mL). After bubbling nitrogen through the resulting solution for 20 minutes, Xantphos (184 mg, 0.319 mmol) and tris(dibenzylideneacetone)dipalladium(0) (146 mg, 0.160 mmol) were added, and the reaction mixture was heated at 100° C. for 3 h. After this time, the reaction was cooled to room temperature, filtered and concentrated under reduced pressure. The resulting residue was purified by flash chromatography to afford a 42% yield (376 mg) of 184a as an off-white solid: mp 153-154° C.; 1H NMR (300 MHz, DMSO-d6) d 8.75 (s, 1H), 8.69 (d, 1H, J=2.4 Hz), 8.26 (dd, 1H, J=5.4, 1.5 Hz), 7.61 (m, 1H), 7.54 (d, 1H, J=2.4 Hz), 7.33 (d, 1H, J=5.4 Hz), 6.86 (m, 1H), 3.45 (s, 3H).
Quantity
936 mg
Type
reactant
Reaction Step One
Quantity
300 mg
Type
reactant
Reaction Step One
Name
cesium carbonate
Quantity
3.11 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step Two
Quantity
146 mg
Type
catalyst
Reaction Step Two
Name
Yield
42%

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